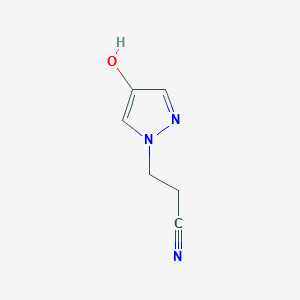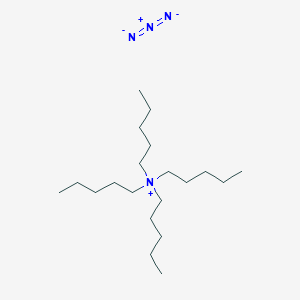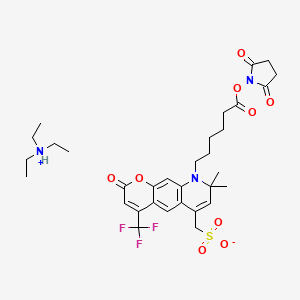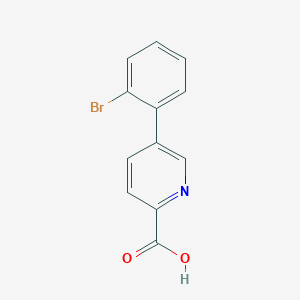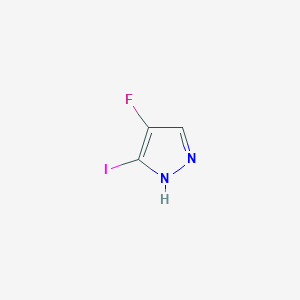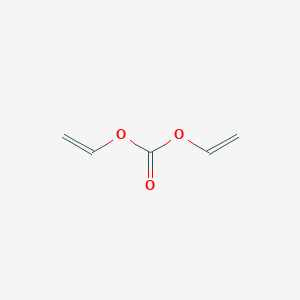
Diethenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethenyl carbonate, also known as divinyl carbonate, is an organic compound with the molecular formula C5H6O3. It is a colorless liquid at room temperature and is known for its reactivity due to the presence of two vinyl groups. This compound is used in various chemical reactions and has applications in different fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethenyl carbonate can be synthesized through several methods:
Phosgenation of Vinyl Alcohol: This method involves the reaction of phosgene with vinyl alcohol, producing this compound and hydrogen chloride as byproducts. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride.
Transesterification of Dimethyl Carbonate: Another method involves the transesterification of dimethyl carbonate with vinyl alcohol. This reaction is catalyzed by a base such as sodium methoxide and is carried out under mild conditions.
Oxidative Carbonylation of Ethylene: This method involves the oxidative carbonylation of ethylene in the presence of a palladium catalyst. The reaction produces this compound along with carbon dioxide and water as byproducts.
Industrial Production Methods
Industrial production of this compound typically involves the transesterification method due to its relatively mild reaction conditions and high yield. The process is carried out in a continuous flow reactor to ensure efficient production and minimize byproduct formation.
Análisis De Reacciones Químicas
Types of Reactions
Diethenyl carbonate undergoes various types of chemical reactions, including:
Polymerization: The vinyl groups in this compound make it highly reactive towards polymerization reactions. It can undergo free radical polymerization to form poly(this compound), which has applications in materials science.
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming carbamate and carbonate derivatives, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form vinyl alcohol and carbon dioxide.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization of this compound.
Nucleophilic Substitution: Reagents such as primary amines or alcohols are used in the presence of a base to facilitate the substitution reactions.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Major Products Formed
Polymerization: Poly(this compound)
Nucleophilic Substitution: Carbamate and carbonate derivatives
Hydrolysis: Vinyl alcohol and carbon dioxide
Aplicaciones Científicas De Investigación
Diethenyl carbonate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and other polymers with unique properties.
Materials Science: this compound-based polymers are used in the development of advanced materials with applications in coatings, adhesives, and sealants.
Biomedicine: The compound is explored for its potential use in drug delivery systems and biodegradable polymers for medical applications.
Industrial Applications: this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The reactivity of diethenyl carbonate is primarily due to the presence of the vinyl groups, which can undergo various chemical transformations. In polymerization reactions, the vinyl groups participate in free radical or ionic polymerization mechanisms, leading to the formation of polymer chains. In nucleophilic substitution reactions, the carbonyl carbon of the carbonate group is the electrophilic center, which is attacked by nucleophiles, resulting in the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Carbonate: Similar to diethenyl carbonate, dimethyl carbonate is used as a reagent in organic synthesis and as a monomer in polymer chemistry. it lacks the vinyl groups, making it less reactive towards polymerization.
Diethyl Carbonate: This compound is also used in organic synthesis and as a solvent. It has ethyl groups instead of vinyl groups, resulting in different reactivity and applications.
Vinyl Carbonate: Vinyl carbonate is another related compound with a single vinyl group. It is used in similar applications but has different reactivity due to the presence of only one vinyl group.
Uniqueness
This compound is unique due to the presence of two vinyl groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound in the synthesis of advanced materials and specialty chemicals.
Propiedades
IUPAC Name |
bis(ethenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-7-5(6)8-4-2/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACOTQGTEZMTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)OC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567922 |
Source


|
| Record name | Diethenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-02-7 |
Source


|
| Record name | Diethenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
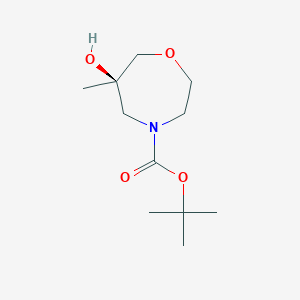


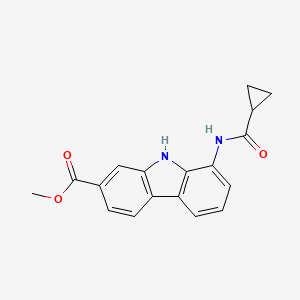
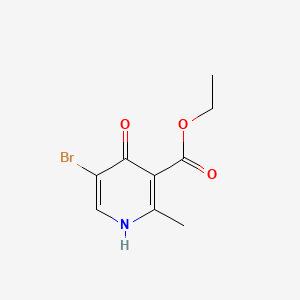
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

